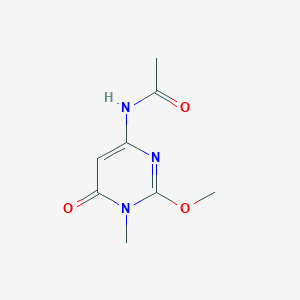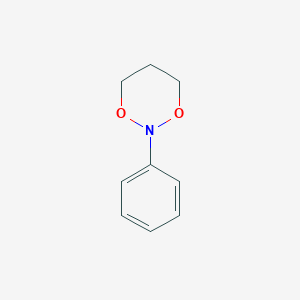![molecular formula C32H24N4O4 B303411 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B303411.png)
2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile, also known as DBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBP is a heterocyclic compound that contains a benzo[f]pyrano[3,2-h]chromene skeleton with two amino groups and two methoxyphenyl groups attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to bind to the estrogen receptor, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to have antibacterial and antifungal activity, which may be due to its ability to disrupt bacterial and fungal cell membranes. In addition, this compound has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile in lab experiments is its ease of synthesis and availability. This compound can be synthesized using simple and cost-effective methods, which makes it a desirable compound for research. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile. One area of research is the development of this compound derivatives with improved solubility and bioactivity. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new therapeutic agents. Additionally, this compound may have potential applications in the field of nanotechnology, as it has been shown to have fluorescent properties and may be used as a component in fluorescent nanoparticles.
Métodos De Síntesis
2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile can be synthesized using a variety of methods, including the Biginelli reaction, Pechmann condensation, and Knoevenagel condensation. The most commonly used method for synthesizing this compound is the Biginelli reaction, which involves the reaction of benzaldehyde, ethyl acetoacetate, and guanidine carbonate in the presence of an acid catalyst. This method has been optimized to produce this compound with high yields and purity.
Aplicaciones Científicas De Investigación
2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has shown potential in various scientific research applications, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential as an antibacterial and antifungal agent. In material science, this compound has been investigated for its potential as a fluorescent dye and as a component in organic light-emitting diodes (OLEDs). In organic synthesis, this compound has been used as a building block for the synthesis of other heterocyclic compounds.
Propiedades
Fórmula molecular |
C32H24N4O4 |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
4,17-diamino-6,15-bis(4-methoxyphenyl)-3,18-dioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),4,8,10,12,16-heptaene-5,16-dicarbonitrile |
InChI |
InChI=1S/C32H24N4O4/c1-37-19-11-7-17(8-12-19)25-23(15-33)31(35)39-29-27(25)21-5-3-4-6-22(21)28-26(18-9-13-20(38-2)14-10-18)24(16-34)32(36)40-30(28)29/h3-14,25-26H,35-36H2,1-2H3 |
Clave InChI |
FNIORPCDRJBACA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C5=C3OC(=C(C5C6=CC=C(C=C6)OC)C#N)N)N)C#N |
SMILES canónico |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C5=C3OC(=C(C5C6=CC=C(C=C6)OC)C#N)N)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)


![S-[2-(methylanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B303336.png)



![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)

![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)

![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)